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Compound of Interest

Compound Name: Eravacycline dihydrochloride

Cat. No.: B560568 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing

Eravacycline dihydrochloride dosage for animal studies.

Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and

administration of Eravacycline dihydrochloride in animal experiments.
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Issue Possible Cause Recommended Solution

Precipitation or incomplete

dissolution of Eravacycline

dihydrochloride in vehicle.

Eravacycline dihydrochloride

solubility can be limited in

standard aqueous solutions.

The pH of the solution may not

be optimal.

Prepare stock solutions in a

suitable solvent like DMSO.

For final dosing solutions, a

formulation of DMSO, Tween

80, and saline can be used.

For example, a vehicle

consisting of 10% DMSO, 5%

Tween 80, and 85% saline has

been described. Ensure the

final solution is clear before

administration.[1]

Inconsistent efficacy at a given

dose.

Variability in animal models

(e.g., immunocompromised vs.

immunocompetent).

Differences in bacterial strains

and their minimum inhibitory

concentrations (MICs). Issues

with the administration route

leading to variable

bioavailability.

Ensure the use of a consistent

and appropriate animal model

for the infection being studied.

[2][3] It is crucial to determine

the MIC of Eravacycline

against the specific bacterial

isolate being used.[4]

Intravenous (i.v.) or

intraperitoneal (i.p.) routes are

commonly used to ensure

consistent systemic exposure.

[4][5]

Observed adverse effects in

animals (e.g., infusion site

reactions, lethargy).

High dosage or rapid

administration. The formulation

of the dosing solution may

cause local irritation.

Eravacycline is structurally

similar to tetracyclines, which

can have class-specific

adverse effects.[6][7]

Reduce the infusion rate or

dilute the dosing solution

further. Monitor animals closely

for any signs of distress.

Consider adjusting the dosage

based on tolerability studies.

Be aware of potential

tetracycline-class effects like

photosensitivity or

gastrointestinal issues.[6][7]
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Discrepancy between in vitro

MIC and in vivo efficacy.

Pharmacokinetic/pharmacodyn

amic (PK/PD) properties of

Eravacycline. The free drug

concentration at the site of

infection may not be sufficient.

The immune status of the

animal model can influence

outcomes.[2][3]

The 24-hour free drug area

under the concentration-time

curve to MIC ratio (fAUC/MIC)

is the PK/PD parameter that

best correlates with

Eravacycline's efficacy.[4][8]

Dose fractionation studies can

help determine the optimal

dosing regimen to achieve the

target fAUC/MIC.[4] Consider

using immunocompetent

models where relevant, as the

immune system can contribute

to bacterial clearance.[9]

Frequently Asked Questions (FAQs)
1. What is a typical starting dose for Eravacycline in murine infection models?

Starting doses in murine models have ranged from 0.2 mg/kg to 10 mg/kg, administered either

once or twice daily.[5][10][11] The optimal dose will depend on the specific infection model, the

pathogen's susceptibility (MIC), and the desired therapeutic endpoint (e.g., bacterial load

reduction, survival).

2. How should I prepare Eravacycline dihydrochloride for intravenous administration in

mice?

For intravenous administration, Eravacycline dihydrochloride can be dissolved in a vehicle

suitable for injection. A common approach is to first create a stock solution in an organic

solvent like DMSO, and then dilute it with a pharmaceutically acceptable carrier such as saline,

potentially with a surfactant like Tween 80 to maintain solubility.[1] For example, a formulation

of 10% DMSO, 5% Tween 80, and 85% saline has been suggested.[1] Always ensure the final

solution is clear and free of precipitates before injection.

3. What are the key pharmacokinetic parameters of Eravacycline in mice?
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In mice, single intraperitoneal doses of 2.5 to 80 mg/kg resulted in maximum plasma

concentrations (Cmax) ranging from 0.34 to 2.58 mg/L and an area under the concentration-

time curve (AUC) from 2.44 to 57.6 mg·h/L.[4] The elimination half-life has been reported to be

between 3.9 and 17.6 hours.[4]

4. Which pharmacokinetic/pharmacodynamic (PK/PD) index best predicts the efficacy of

Eravacycline?

The 24-hour free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) has

been identified as the PK/PD index that best correlates with the efficacy of Eravacycline in

murine thigh infection models.[4][8]

5. Are there any known adverse effects of Eravacycline in animal studies?

While specific adverse event reports in preclinical studies are limited in the provided search

results, Eravacycline is a tetracycline-class drug. Therefore, potential class-related adverse

effects such as gastrointestinal issues, photosensitivity, and effects on bone and teeth

development in young animals should be considered.[6][7][12] In clinical trials with humans, the

most common adverse reactions were infusion site reactions, nausea, and vomiting.[7][13]

Quantitative Data Summary
Table 1: Eravacycline Efficacy in Murine Infection Models
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Infection

Model
Pathogen

Dose

(Route,

Frequency)

Efficacy

Endpoint
Result Reference

Septicemia

Staphylococc

us aureus

(including

MRSA)

≤1 mg/kg (i.v.,

q.d.)

50%

Protective

Dose (PD50)

≤1 mg/kg [5][10][11]

Septicemia
Escherichia

coli

1.2 to 4.4

mg/kg (i.v.,

q.d.)

50%

Protective

Dose (PD50)

1.2 to 4.4

mg/kg
[5][10][11]

Neutropenic

Thigh

Staphylococc

us aureus

(MSSA)

0.2 to 9.5

mg/kg (i.v.,

single dose)

Bacterial

Load

Reduction

2 log10 CFU

reduction
[5][10][11]

Neutropenic

Lung

Streptococcu

s

pneumoniae

(tetracycline-

resistant)

3 to 12 mg/kg

(i.v., b.i.d.)

Bacterial

Load

Reduction

2.6 to 3.9

log10 CFU

reduction

[5]

Pyelonephriti

s

Uropathogeni

c E. coli

2 to 10 mg/kg

(i.v., b.i.d.)

Bacterial

Load

Reduction

Up to 4.6

log10 CFU

reduction

[5][10]

Table 2: Pharmacokinetic Parameters of Eravacycline in Mice (Single Intraperitoneal Dose)
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Dose (mg/kg) Cmax (mg/L)
AUC0–∞

(mg·h/L)
Half-life (h) Reference

2.5 0.34 2.44 3.9 [4]

5 - - - [4]

10 - - - [4]

20 - - - [4]

40 - - - [4]

80 2.58 57.6 17.6 [4]

Experimental Protocols
1. Murine Thigh Infection Model (Neutropenic)

Animal Model: Female ICR (CD-1) or BALB/c mice.[14][15]

Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of

cyclophosphamide prior to infection.

Infection: An inoculum of the test pathogen (e.g., S. aureus, E. coli) is injected into the thigh

muscle.[4][9]

Treatment: Eravacycline is administered at various doses and schedules, typically via

intravenous or intraperitoneal injection, starting 2 hours post-infection.[4][9]

Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles

are homogenized to determine the bacterial load (CFU/thigh).[4]

2. Pharmacokinetic Study in Mice

Animal Model: Healthy, uninfected mice.[4]

Drug Administration: A single dose of Eravacycline is administered, typically via the

intraperitoneal or intravenous route.[4]
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Sampling: Blood samples are collected from groups of mice at multiple time points post-dose

(e.g., 1, 2, 3, 4, 6, 8, 12, and 18 hours).[4]

Analysis: Plasma is separated by centrifugation, and Eravacycline concentrations are

determined using a validated analytical method such as liquid chromatography-tandem mass

spectrometry (LC-MS/MS).[4]

Data Analysis: Pharmacokinetic parameters (Cmax, AUC, half-life) are calculated from the

plasma concentration-time data.[4]
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Caption: Workflow for a neutropenic murine thigh infection model.
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Caption: Relationship between PK/PD parameters for Eravacycline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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